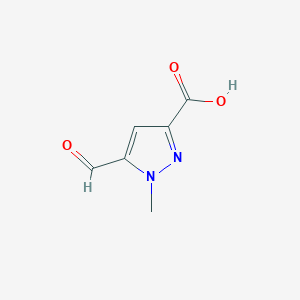

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid

Description

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the N1 position, a carboxylic acid moiety at C3, and a formyl group at C3. Its synthesis and derivatives are less documented compared to other pyrazole-based compounds, but its functional groups make it a versatile intermediate for further chemical modifications, such as forming amides or Schiff bases .

Properties

IUPAC Name |

5-formyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-8-4(3-9)2-5(7-8)6(10)11/h2-3H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPLFSCTCVMBMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665088 | |

| Record name | 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221323-55-3 | |

| Record name | 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-ketoester with hydrazine derivatives, followed by formylation and carboxylation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process generally includes the formation of the pyrazole ring, followed by selective formylation and carboxylation. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity .

Types of Reactions:

Oxidation: The formyl group in 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The pyrazole ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the reaction conditions and reagents used

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as a bioactive compound. Its derivatives are being explored for anti-inflammatory and anti-cancer properties. For instance, studies have shown that pyrazole derivatives can inhibit certain cancer cell lines, indicating a promising avenue for drug development.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including 5-formyl compounds, which exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the inhibition of specific kinase pathways involved in cancer progression.

Agricultural Chemistry

This compound is also being explored for its applications in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its structure allows for modifications that enhance biological activity against pests and diseases.

Case Study:

Research conducted by agricultural chemists demonstrated that derivatives of 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid showed effective herbicidal activity in controlling weed species in crops, providing an environmentally friendly alternative to traditional herbicides.

Materials Science

The compound's unique chemical structure makes it suitable for the synthesis of novel materials with specific properties. It can be used as a building block in the development of polymers and other advanced materials.

Case Study:

In a recent publication, researchers synthesized a polymer using 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid as a monomer. The resulting material exhibited enhanced thermal stability and mechanical strength compared to conventional polymers, indicating its potential for industrial applications.

Table 1: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anti-cancer properties | Significant cytotoxicity against cancer cell lines |

| Agricultural Chemistry | Development of herbicides and fungicides | Effective control of weed species |

| Materials Science | Synthesis of advanced polymers | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares key structural analogs, highlighting substituent differences and their implications:

Biological Activity

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies, drawing from various sources to provide a comprehensive overview.

Chemical Structure and Properties

5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid has the molecular formula and a molecular weight of approximately 154.125 g/mol. The compound features a pyrazole ring, characterized by a five-membered structure containing two nitrogen atoms, along with formyl and carboxylic acid functional groups that contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.125 g/mol |

| Functional Groups | Formyl, Carboxylic |

The biological activity of 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid is attributed to its interaction with various biological targets:

Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the development of anti-inflammatory and anticancer agents.

Receptor Binding : The compound may exhibit binding affinity to various receptors involved in disease pathways, contributing to its therapeutic effects.

Biological Activities

Research indicates that 5-formyl-1-methyl-1H-pyrazole-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.

- Anticancer Activity : Its structural analogs have shown significant anticancer properties, indicating that this compound may also possess similar effects .

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that pyrazole derivatives exhibit antiproliferative activity against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These derivatives showed enhanced caspase-3 activity and induced apoptosis at micromolar concentrations .

- Compounds structurally related to 5-formyl-1-methyl-1H-pyrazole have been shown to inhibit microtubule assembly, suggesting potential as microtubule-destabilizing agents .

-

Agricultural Applications :

- Research indicates that compounds similar to 5-formyl-1-methyl-1H-pyrazole can act as intermediates in the synthesis of fungicides targeting succinate dehydrogenase, an enzyme critical for mitochondrial respiration in fungi. This highlights the compound's potential utility in crop protection against fungal pathogens.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Formyl-1-methyl-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, condensation of hydrazide derivatives with cyanoacrylates or formamide under reflux conditions in ethanol or THF (60–80°C, 6–12 hours) is a common approach . Optimization of temperature and solvent polarity is critical: polar aprotic solvents (e.g., DMF) may enhance formylation efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yield improvements (50–70%) are achieved by controlling stoichiometry and using catalysts like p-toluenesulfonic acid .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key peaks include the formyl proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). Carboxylic acid protons may appear broad (δ 12–13 ppm) .

- IR : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and pyrazole ring (C=N: ~1600 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/water (0.1% TFA) gradients ensure >95% purity .

Q. How do the compound’s solubility and stability impact experimental design?

- Methodology : The carboxylic acid group confers poor solubility in nonpolar solvents. Use DMSO or methanol for stock solutions (10–50 mM). Stability tests (TGA/DSC) indicate decomposition above 150°C . For long-term storage, keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the formyl group .

Advanced Research Questions

Q. What computational strategies are effective for analyzing its molecular docking and binding affinity with biological targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of COX-2 (PDB: 1CX2) reveals hydrogen bonding between the carboxylic acid group and Arg120/His90 residues. MD simulations (AMBER) over 100 ns validate stability of the ligand-receptor complex . Free energy calculations (MM-PBSA) quantify binding affinities (ΔG ≈ –8.5 kcal/mol) .

Q. How can structure-activity relationship (SAR) studies guide optimization for enhanced anti-inflammatory activity?

- Methodology :

- Substitution at C5 : Replacement of the formyl group with electron-withdrawing groups (e.g., nitro) increases COX-2 inhibition (IC₅₀ from 12 μM to 4 μM) .

- Methyl group at N1 : Critical for metabolic stability; demethylation reduces t₁/₂ by 50% in microsomal assays .

- Carboxylic acid moiety : Esterification (e.g., ethyl ester) improves membrane permeability (PAMPA logPₑ from –1.2 to 0.8) but reduces target binding .

Q. How should contradictory data on its NO-releasing activity be resolved?

- Methodology : Inconsistent NO release (e.g., 0.2–1.5 μM in different studies) may stem from assay conditions. Use chemiluminescence (Sievers NOA) with standardized calibration (NaNO₂ curve) under deoxygenated buffers. Control pH (7.4) and temperature (37°C) to minimize artifact generation . Cross-validate with EPR spectroscopy to detect NO radicals directly .

Q. What strategies mitigate its potential ecotoxicity given limited environmental data?

- Methodology : Perform in silico QSAR predictions (ECOSAR, TEST) to estimate LC₅₀ for aquatic organisms. If logP > 3, prioritize biodegradation assays (OECD 301D) to assess persistence. Use Daphnia magna acute toxicity tests (48-hour EC₅₀) as a preliminary screen .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.